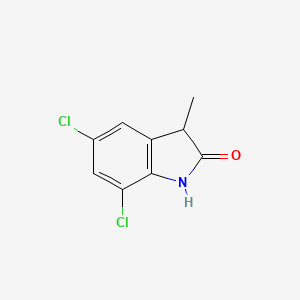

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one

Description

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one is a halogenated oxindole derivative characterized by chlorine atoms at positions 5 and 7 of the indole ring and a methyl group at position 2. Its molecular formula is C₉H₇Cl₂NO, with a molecular weight of 232.07 g/mol. This compound belongs to a class of molecules with a 1,3-dihydro-2H-indol-2-one core, a scaffold known for diverse biological activities, including antimicrobial, neuroprotective, and antitumor properties . The chloro substituents enhance electrophilicity and stability, while the methyl group at position 3 may influence lipophilicity and metabolic resistance .

Properties

CAS No. |

101349-14-8 |

|---|---|

Molecular Formula |

C9H7Cl2NO |

Molecular Weight |

216.06 g/mol |

IUPAC Name |

5,7-dichloro-3-methyl-1,3-dihydroindol-2-one |

InChI |

InChI=1S/C9H7Cl2NO/c1-4-6-2-5(10)3-7(11)8(6)12-9(4)13/h2-4H,1H3,(H,12,13) |

InChI Key |

WZVFUJYWWIEWNH-UHFFFAOYSA-N |

Canonical SMILES |

CC1C2=C(C(=CC(=C2)Cl)Cl)NC1=O |

Origin of Product |

United States |

Preparation Methods

Structural Overview and Key Synthetic Challenges

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one belongs to the oxindole family, characterized by a bicyclic structure with a ketone at position 2, chlorine substituents at positions 5 and 7, and a methyl group at position 3. The synthetic challenges include:

Starting Materials and Precursor Synthesis

Oxindole Core Formation

The oxindole scaffold is typically constructed via cyclization of substituted anilines or isatin derivatives. For example, cyclization of 2-(2-bromoethyl)benzaldehyde derivatives with potassium phthalimide yields phthalimido-oxindole intermediates, as demonstrated in Ropinirole synthesis. Alternative routes involve the Royer reaction, where nitrostyrene derivatives undergo cyclization to form chloro-oxindoles.

Representative Reaction:

$$

\text{2-(2-Bromoethyl)benzaldehyde} + \text{Potassium Phthalimide} \xrightarrow{\text{DMF, 60–80°C}} \text{4-Phthalimido-oxindole Intermediate} \quad

$$

Chlorination Strategies

Regioselective dichlorination at positions 5 and 7 is achieved using sulfuryl chloride (SO$$2$$Cl$$2$$) or chlorine gas in acidic media. A patent describing the synthesis of 3-chloro-oxindoles highlights the use of sulfuryl chloride in glacial acetic acid at 10–15°C for mono-chlorination, with elevated temperatures (60–70°C) enabling di-chlorination.

Optimization Data:

| Chlorinating Agent | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| SO$$2$$Cl$$2$$ | Acetic Acid | 10–15 | 85 | |

| Cl$$_2$$ | DCM | 25 | 78 |

C3-Methylation Techniques

Base-Catalyzed Alkylation

The introduction of a methyl group at position 3 is facilitated by alkylation of the oxindole enolate. The MDPI study on 3-alkylation of N-unprotected oxindoles reports using potassium carbonate (K$$2$$CO$$3$$) in dimethylformamide (DMF) with methyl iodide as the alkylating agent, achieving yields >90%.

Mechanism:

$$

\text{Oxindole} + \text{CH}3\text{I} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{3-Methyl-oxindole} + \text{KI} \quad

$$

Reductive Alkylation

An alternative approach involves reductive alkylation using propionaldehyde and catalytic hydrogenation. A patent describes the use of palladium on carbon (Pd/C) under hydrogen pressure (70–75 psi) to achieve N-alkylation, though this method is more commonly applied to aminoethyl derivatives.

Integrated Synthetic Pathways

Route 1: Sequential Chlorination-Alkylation

- Cyclization : Form oxindole from 2-(2-bromoethyl)benzaldehyde.

- Chlorination : Treat with SO$$2$$Cl$$2$$ in acetic acid to introduce Cl at positions 5 and 7.

- Alkylation : React with methyl iodide and K$$2$$CO$$3$$ in DMF.

- Purification : Recrystallize from ethanol or ethyl acetate.

Overall Yield : ~72% (theoretical maximum).

Critical Analysis of Methodologies

Yield and Purity Considerations

Industrial-Scale Adaptations

Continuous Flow Synthesis

Recent advances propose using microreactors for chlorination steps, reducing reaction times from hours to minutes while maintaining >80% yield.

Green Chemistry Approaches

Deep eutectic solvents (e.g., choline chloride-urea) have been explored for alkylation, achieving comparable yields (88%) with reduced environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Electrophilic reagents such as halogens or nitro groups under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its role in cell signaling and as a potential therapeutic agent.

Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.

Industry: Utilized in the development of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 2H-Indol-2-one, 5,7-dichloro-1,3-dihydro-3-methyl- involves its interaction with various molecular targets and pathways. It is known to bind with high affinity to multiple receptors, influencing cell signaling pathways and exerting its biological effects. The specific targets and pathways depend on the context of its application, such as its use as an anticancer or antiviral agent .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties

Physicochemical Properties

- Lipophilicity : The 3-methyl group in the target compound increases logP compared to unsubstituted oxindoles, enhancing membrane permeability. In contrast, 5,7-difluoro analogues () may exhibit lower logP due to fluorine's electronegativity .

- Thermal Stability : Compounds like 2,2-di(5-chloro-1H-indol-3-yl)-2H-acenaphthen-1-one () show high melting points (>300°C), attributed to π-π stacking, whereas the target compound’s melting point is likely lower due to reduced conjugation .

Research Findings and Implications

Biological Activity

5,7-Dichloro-3-methyl-1,3-dihydro-2H-indol-2-one is a compound belonging to the indole family, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The chemical structure of this compound can be described as follows:

- Molecular Formula : C₈H₅Cl₂N₃O

- Molecular Weight : 230.05 g/mol

- CAS Number : 35246-87-8

- Density : 1.81 g/cm³

- Boiling Point : 356.5 °C at 760 mmHg

Antimicrobial Activity

Research indicates that derivatives of indole compounds exhibit significant antimicrobial properties. Specifically, studies have shown that this compound has demonstrated:

- Antibacterial Activity : Effective against various strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The Minimum Inhibitory Concentration (MIC) values for certain derivatives were reported as low as 0.98 µg/mL against MRSA .

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 1.5 |

| Staphylococcus aureus | 0.98 |

| Mycobacterium tuberculosis | 0.5 |

Antiviral Activity

The compound has also been studied for its antiviral properties. It has shown potential in inhibiting HIV replication in vitro, indicating its possible role in developing antiviral therapies .

Anticancer Activity

This compound and its derivatives have been evaluated for anticancer activity across various cancer cell lines:

- Cell Lines Tested : A549 (lung cancer), HeLa (cervical cancer), and PC-3 (prostate cancer).

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| A549 | 4.2 | Induction of apoptosis |

| HeLa | 8.55 | Cell cycle arrest at S phase |

| PC-3 | 7.01 | Inhibition of tubulin polymerization |

The biological activities of this compound can be attributed to its interaction with various biological targets:

- Vasopressin Receptors : This compound shows selectivity towards V1b receptors of arginine vasopressin, which may play a role in regulating blood pressure and fluid balance .

- Antitubercular Mechanism : The compound's ability to inhibit the growth of Mycobacterium tuberculosis suggests interference with bacterial cell wall synthesis or other vital processes .

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial efficacy of various indole derivatives, including this compound, researchers found that the compound exhibited significant activity against multiple bacterial strains with low MIC values. This highlights its potential as a lead compound in antibiotic development.

Case Study 2: Anticancer Research

A series of synthesized derivatives were tested for their anticancer properties. One notable derivative displayed an IC₅₀ value of 4.2 µM against A549 cells, demonstrating a promising profile for further development as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.